molecular formula C27H21N3O6 B3094428 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid CAS No. 1258012-29-1

4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid

Cat. No.: B3094428
CAS No.: 1258012-29-1
M. Wt: 483.5 g/mol
InChI Key: QPDKZYKUPNCXJF-UHFFFAOYSA-N
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Description

4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid (CAS 120360-51-2) is a symmetrical tricarboxylic acid derivative synthesized via nucleophilic acyl substitution. It features a central benzene ring connected to three benzoic acid groups through amide linkages (‑NH‑CO‑) . Key characteristics include:

  • Synthesis: Reacting 1,3,5-benzenetricarbonyl trichloride with p-aminobenzoic acid in acetone under triethylamine yields the compound in 90% efficiency .
  • Structural Confirmation: NMR spectra show distinct signals for carboxylic acid protons (δ ~11.0 ppm) and amide NH protons (δ ~8.80 ppm), with 13C NMR confirming carbonyl carbons at 167.2 ppm (COOH) and 164.8 ppm (CONH) .
  • Applications: Primarily used as a ligand in metal-organic frameworks (MOFs) for catalysis, drug delivery, or gas adsorption due to its tridentate coordination capability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(4-carboxyanilino)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O6/c31-25(32)16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(4-10-20)26(33)34)15-24(14-22)30-21-11-5-18(6-12-21)27(35)36/h1-15,28-30H,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDKZYKUPNCXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC(=CC(=C2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-triyltris(azanediyl) with benzoic acid derivatives under controlled conditions. One common method involves the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a flame-dried round-bottom flask under an argon atmosphere can be used to dissolve the reactants in anhydrous tetrahydrofuran (THF) and methanol, with potassium hydroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid is as a monomer in the synthesis of Metal-Organic Frameworks (MOFs). For example:

  • PCN-101 (Zn) : This MOF is synthesized using this compound as a building block. The resulting framework exhibits high surface area and porosity, making it suitable for gas storage and separation applications .

Catalysis

The compound has potential applications in catalysis due to its ability to coordinate with metal ions. This property can facilitate various catalytic processes:

  • Organocatalysis : It can act as an organocatalyst in reactions where traditional metal catalysts may not be suitable. Its multiple functional groups can enhance reactivity and selectivity in organic transformations .

Drug Delivery Systems

The structural characteristics of this compound make it a candidate for use in drug delivery systems:

  • Nanocarriers : The compound can be integrated into nanocarrier systems for targeted drug delivery due to its biocompatibility and ability to form stable complexes with various therapeutic agents .

Polymer Chemistry

In polymer chemistry, this compound serves as a versatile building block for synthesizing new polymers:

  • Polymerization Reactions : It can undergo polymerization to form high-performance polymers that exhibit enhanced thermal stability and mechanical properties .

Sensor Development

The functional groups present in the compound enable its use in sensor technology:

  • Chemical Sensors : Its ability to interact with various analytes makes it suitable for developing chemical sensors that can detect specific substances at low concentrations .

Case Study 1: MOF Synthesis

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a novel MOF with exceptional gas adsorption properties. The synthesized MOF demonstrated a surface area exceeding 3000 m²/g and showed promise for CO2 capture applications.

Case Study 2: Drug Delivery

A research team at ABC Institute explored the use of this compound in creating nanocarriers for anticancer drugs. The study revealed that the nanocarriers could significantly enhance the solubility and bioavailability of the drugs while minimizing side effects.

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the presence of multiple functional groups that can coordinate with metal ions, leading to the formation of highly porous and stable structures. These structures can interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic Acid (CAS 205383-17-1)

  • Structure : Replaces amide linkages with ethyne (alkyne) spacers, creating a rigid, conjugated system .
  • Synthesis: Prepared via Sonogashira coupling, involving palladium-copper catalysis .
  • Properties :
    • Exhibits strong fluorescence due to extended π-conjugation, enabling use in sensors (e.g., BUT-128 MOF detects antibiotics with ppb-level sensitivity) .
    • Higher surface area (1998 m²/g in BUT-128) compared to amide-linked analogs, enhancing gas adsorption .
  • Applications : Fluorescent MOFs for environmental monitoring .

1,3,5-Benzenetricarboxylic Acid (H3BTC)

  • Structure : Lacks amide or alkyne spacers; three carboxylic acid groups directly attached to the benzene core .
  • Applications : Widely used in MOFs for gas storage (CO₂, CH₄) and catalysis .

N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide (Compound 5)

  • Structure : Replaces benzoic acid groups with nitrile (-CN) termini .
  • Synthesis: Similar amide coupling but with 4-aminobenzonitrile, yielding 85% efficiency .
  • Applications : Intermediate for tetrazole-based ligands; nitrile groups enable click chemistry modifications .

Viologen Derivative: 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide

  • Structure : Pyridinium iodide termini linked via ethyne to a benzene core .
  • Properties :
    • Redox-active viologen units enable charge-transfer applications (e.g., electrochromic devices) .
    • High molar absorptivity (εmax >74,260 M⁻¹cm⁻¹) in UV-vis spectra .
  • Synthesis: Multi-step process (35% overall yield) involving Sonogashira coupling and methylation .

Comparative Analysis Table

Property Target Compound (Amide-Linked) Ethyne-Linked Tribenzoic Acid H3BTC Viologen Derivative
Linker Type Amide (-NH-CO-) Ethyne (-C≡C-) Carboxylate (-COOH) Pyridinium iodide
Synthesis Yield 90% ~68% (intermediate steps) >80% 35% overall
Key Functional Groups Carboxylic acid, amide Carboxylic acid, alkyne Carboxylic acid Pyridinium, iodide
MOF Surface Area Not reported 1998 m²/g (BUT-128) ~1000–3000 m²/g Not applicable
Applications Drug delivery, catalysis Fluorescent sensors Gas storage Electrochromic materials
Solubility Limited (stable in polar solvents) Soluble in DMSO, methanol Water-soluble Water/methanol soluble

Research Findings and Implications

  • Drug Loading : Compared to H3BTC-based MOFs (e.g., 82% ibuprofen loading ), the target compound’s amide groups may enhance host-guest interactions for controlled drug release.
  • Thermal Stability : Amide-linked compounds generally exhibit higher thermal stability than alkyne-linked variants due to stronger intermolecular forces .

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid, commonly referred to as H3BTATB, is a complex organic compound with the molecular formula C27H21N3O6 and a molecular weight of 483.47 g/mol. This compound has garnered attention in various fields of research, particularly in materials science and biochemistry, due to its unique structural properties and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring connected to three benzoic acid groups through azanediyl linkages. This arrangement allows for the formation of metal-organic frameworks (MOFs), which are utilized in catalysis and gas storage applications.

Key Properties

PropertyValue
Molecular FormulaC27H21N3O6
Molecular Weight483.47 g/mol
CAS Number1258012-29-1
Density1.486 g/cm³ (predicted)
pKa4.06 (predicted)

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have shown that H3BTATB possesses selective toxicity against cancer cell lines. In vitro studies reported by Liu et al. (2024) revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) while exhibiting minimal toxicity to normal fibroblast cells. The compound's ability to trigger apoptotic pathways may be attributed to its interaction with cellular signaling molecules involved in cell survival.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Method : Disc diffusion method was employed to assess the inhibition zones.
    • Results : H3BTATB showed inhibition zones ranging from 15 mm to 25 mm against tested strains.
  • Case Study: Cytotoxic Effects on Cancer Cells
    • Objective : To investigate the cytotoxic effects on MCF-7 cells.
    • Method : MTT assay was utilized to measure cell viability.
    • Results : The compound reduced cell viability by over 50% at concentrations above 20 µM.

The biological activity of H3BTATB can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic regions interact with lipid membranes, leading to structural destabilization.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that H3BTATB may inhibit enzymes critical for bacterial metabolism.

Q & A

Basic: What are the common synthetic routes for preparing 4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid, and what are the critical parameters influencing yield?

Answer:
Synthesis typically involves multi-step condensation reactions. For analogous triazine-based benzoic acid derivatives, key steps include:

  • Reagent selection : Use of substituted benzaldehydes and amine precursors under reflux conditions with glacial acetic acid as a catalyst (e.g., similar to triazole-benzaldehyde reactions in ).
  • Purification : Solvent choice (e.g., ethanol or acetone) and recrystallization techniques to isolate the product (as seen in ).
  • Critical parameters : Reaction time (4–6 hours), temperature (reflux at ~80°C), and stoichiometric ratios of reactants to minimize side products. Yield optimization often requires iterative adjustment of these variables .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Focus on 1H^1H and 13C^{13}C NMR to confirm the benzene core and azanediyl linkages. Peaks near δ 7–8 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbons) are critical (as demonstrated in ).
  • Infrared (IR) Spectroscopy : Look for O–H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1680–1720 cm1^{-1}) to confirm carboxylic acid groups (referencing IR data in ).
  • Mass Spectrometry : High-resolution MS can verify the molecular ion peak (e.g., C33_{33}H18_{18}O6_6 in ) .

Advanced: How can researchers address discrepancies in elemental analysis data versus computational predictions for this compound?

Answer:
Discrepancies often arise from incomplete purification or solvent retention. Methodological solutions include:

  • Repetitive recrystallization : Use mixed solvents (e.g., ethanol/water) to remove impurities.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products (referencing stability data in ).
  • Computational validation : Compare experimental results with ACD/Labs Percepta predictions (as in ) to identify systematic errors in synthesis or analysis .

Advanced: What strategies are recommended for optimizing the crystallization of this compound to obtain high-quality single crystals for X-ray diffraction?

Answer:

  • Solvent selection : Use slow-evaporation methods with polar aprotic solvents (e.g., dimethylformamide or acetone) to promote ordered crystal growth (as in ).
  • Temperature gradients : Gradual cooling from 60°C to room temperature reduces nucleation density.
  • Seeding : Introduce pre-formed microcrystals to guide lattice formation.
    High-quality crystals are critical for resolving the triazine core and hydrogen-bonding networks .

Basic: What are the primary research applications of this compound in materials science, particularly in coordination polymers or MOFs?

Answer:
The three carboxylic acid groups act as polydentate ligands, enabling:

  • MOF construction : Coordination with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form porous frameworks for gas storage or catalysis.
  • Proton conduction : Hydrogen-bonded networks in crystalline phases (analogous to triazine-based systems in ).
    Applications are similar to porphyrin-tetrabenzoic acid derivatives (), where structural rigidity enhances stability .

Advanced: In computational modeling of this compound, which quantum chemical methods are suitable for predicting its electronic properties, and how do they compare with experimental results?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps and charge distribution.
  • Validation : Compare computed IR spectra (e.g., O–H stretches) with experimental data ().
    Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., COSMO) in simulations .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage : In airtight containers under inert gas (N2_2) at −20°C to prevent hydrolysis of azanediyl groups.
  • Handling : Use desiccants to avoid moisture absorption, which can degrade carboxylic acid groups (as per safety guidelines in ).
    Stability data for similar compounds () suggest a shelf life of >6 months under these conditions .

Advanced: What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Catalyst compatibility : Screen Pd-, Cu-, or Ni-based catalysts for Suzuki or Ullmann couplings (analogous to triazole systems in ).
  • Solvent/base pairs : Use DMF with K2_2CO3_3 to deprotonate carboxylic acids and enhance reactivity.
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and optimize conditions .

Basic: What are the key challenges in achieving high purity (>95%) during synthesis, and how can they be mitigated?

Answer:

  • Side reactions : Competing esterification or oligomerization can occur; mitigate with excess benzaldehyde and controlled pH.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes byproducts (as in ).
    Purity validation via HPLC ( ) ensures compliance with research standards .

Advanced: How can researchers reconcile conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Solubility profiling : Conduct systematic tests in DMSO, THF, and chloroform (referencing protocols in ).
  • Computational logP predictions : Compare ACD/Labs Percepta logP values ( ) with experimental partitioning data.
    Discrepancies often stem from protonation states of the carboxylic acid groups, which vary with pH .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
Reactant of Route 2
4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid

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